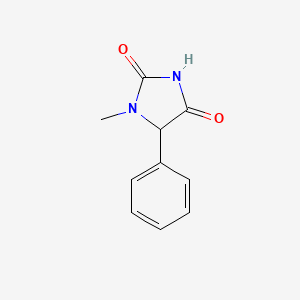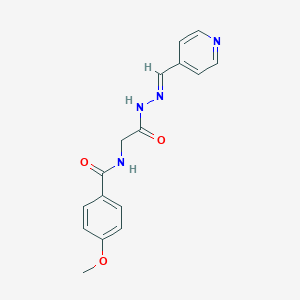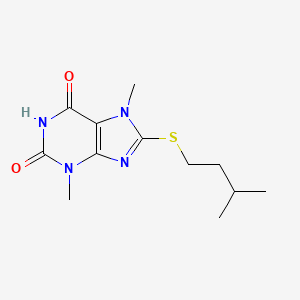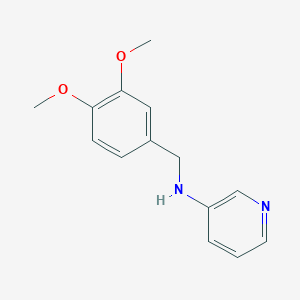![molecular formula C17H12Cl2N4S B12008123 5-(2,4-Dichlorophenyl)-4-{[(E,2E)-3-phenyl-2-propenylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12008123.png)
5-(2,4-Dichlorophenyl)-4-{[(E,2E)-3-phenyl-2-propenylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
- Ce composé est un membre de la famille des 1,2,4-triazoles , caractérisé par son système cyclique triazole .
- Son nom systématique est Hydrosulfure de 5-(2,4-dichlorophényl)-4-{[(E,2E)-3-phényl-2-propénylidène]amino}-4H-1,2,4-triazol-3-YLE .
- La structure du composé comprend un groupe dichlorophényle , une partie phénylpropénylidène et un cycle triazole avec un substituant hydrosulfure.
- Il peut présenter des propriétés biologiques intéressantes en raison de sa structure unique.
Méthodes De Préparation
Voies de synthèse : La synthèse de ce composé implique plusieurs étapes. Une approche courante est la condensation de avec (cinnamaldéhyde) en présence d'une base pour former l'intermédiaire . La cyclisation subséquente avec donne le cycle 1,2,4-triazole souhaité.
Conditions de réaction : Les réactions se produisent généralement dans des conditions douces, en utilisant des solvants comme ou .
Production industrielle : Bien qu'il ne soit pas largement produit industriellement, ce composé est synthétisé dans les laboratoires de recherche pour des investigations scientifiques.
Analyse Des Réactions Chimiques
Réactivité : Le composé peut subir diverses réactions, y compris , , et .
Réactifs et conditions courants :
Principaux produits : Ces réactions donnent des dérivés avec des groupes fonctionnels modifiés, tels que des formes halogénées ou réduites.
Applications de la recherche scientifique
Chimie : Les chercheurs explorent sa réactivité et l'utilisent comme élément constitutif de molécules plus complexes.
Biologie : Recherche de son potentiel en tant que composé bioactif (par exemple, propriétés antimicrobiennes ou antitumorales).
Médecine : Évaluation de ses effets pharmacologiques et de ses applications thérapeutiques potentielles.
Industrie : Applications industrielles limitées, mais il peut trouver une utilisation dans les produits chimiques de spécialité.
Mécanisme d'action
- Le mécanisme d'action du composé dépend de ses cibles spécifiques. Il pourrait interagir avec des enzymes, des récepteurs ou des voies cellulaires.
- Des études supplémentaires sont nécessaires pour élucider son mode d'action précis.
Applications De Recherche Scientifique
Chemistry: Researchers explore its reactivity and use it as a building block for more complex molecules.
Biology: Investigating its potential as a bioactive compound (e.g., antimicrobial or antitumor properties).
Medicine: Assessing its pharmacological effects and potential therapeutic applications.
Industry: Limited industrial applications, but it may find use in specialty chemicals.
Mécanisme D'action
- The compound’s mechanism of action depends on its specific targets. It could interact with enzymes, receptors, or cellular pathways.
- Further studies are needed to elucidate its precise mode of action.
Comparaison Avec Des Composés Similaires
Unicité : Sa combinaison d'un groupe dichlorophényle, de phénylpropénylidène et de cycle triazole le rend distinct.
Composés similaires : D'autres 1,2,4-triazoles, tels que , , et .
N'oubliez pas que le potentiel de ce composé réside dans sa polyvalence et sa structure intrigante
Propriétés
Formule moléculaire |
C17H12Cl2N4S |
|---|---|
Poids moléculaire |
375.3 g/mol |
Nom IUPAC |
3-(2,4-dichlorophenyl)-4-[(E)-[(E)-3-phenylprop-2-enylidene]amino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C17H12Cl2N4S/c18-13-8-9-14(15(19)11-13)16-21-22-17(24)23(16)20-10-4-7-12-5-2-1-3-6-12/h1-11H,(H,22,24)/b7-4+,20-10+ |
Clé InChI |
CMPZRKCMQAFYNY-KCHOUBKZSA-N |
SMILES isomérique |
C1=CC=C(C=C1)/C=C/C=N/N2C(=NNC2=S)C3=C(C=C(C=C3)Cl)Cl |
SMILES canonique |
C1=CC=C(C=C1)C=CC=NN2C(=NNC2=S)C3=C(C=C(C=C3)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1H-Benzimidazole, 2-[5-bromo-2-(pentyloxy)phenyl]-](/img/structure/B12008058.png)


![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(4-ethylphenyl)methylidene]acetohydrazide](/img/structure/B12008077.png)





![5-(2,4-Dichlorophenyl)-4-{[(E,2E)-3-(2-nitrophenyl)-2-propenylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12008133.png)

